molecular formula C38H76F3N25O8 B10828811 (R)-2-amino-5-((diaminomethylene)amino)-N-((6R,9R,12R,15R,18R)-1,1,23,23-tetraamino-6-carbamoyl-9,12,15-tris(3-((diaminomethylene)amino)propyl)-8,11,14,17-tetraoxo-2,7,10,13,16,22-hexaazatricosa-1,22-dien-18-yl)pentanamide 2,2,2-trifluoroacetate

(R)-2-amino-5-((diaminomethylene)amino)-N-((6R,9R,12R,15R,18R)-1,1,23,23-tetraamino-6-carbamoyl-9,12,15-tris(3-((diaminomethylene)amino)propyl)-8,11,14,17-tetraoxo-2,7,10,13,16,22-hexaazatricosa-1,22-dien-18-yl)pentanamide 2,2,2-trifluoroacetate

Cat. No.: B10828811
M. Wt: 1068.2 g/mol
InChI Key: PWFVPQZWAYQQHX-MZYAMQFBSA-N
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Description

Hexa-D-Arginine (trifluoroacetate salt) is a synthetic peptide composed of six D-arginine residues. It is known for its role as an inhibitor of proprotein convertase furin, which is involved in the activation of various precursor proteins . This compound has significant applications in biomedical research, particularly in the study of viral infections and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa-D-Arginine (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of D-arginine residues to a resin-bound peptide chain. The trifluoroacetate salt form is achieved by treating the synthesized peptide with trifluoroacetic acid, which cleaves the peptide from the resin and simultaneously forms the trifluoroacetate salt .

Industrial Production Methods: In industrial settings, the production of Hexa-D-Arginine (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Hexa-D-Arginine (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in hydrogen bonding and electrostatic interactions due to the presence of multiple arginine residues.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the Hexa-D-Arginine (trifluoroacetate salt) itself, with high purity achieved through purification techniques like HPLC .

Mechanism of Action

Hexa-D-Arginine (trifluoroacetate salt) exerts its effects by inhibiting the activity of furin, a proprotein convertase. Furin is responsible for cleaving and activating various precursor proteins, including viral proteins and growth factors. By inhibiting furin, Hexa-D-Arginine (trifluoroacetate salt) prevents the activation of these proteins, thereby affecting processes such as viral replication and cancer cell metastasis .

Comparison with Similar Compounds

Uniqueness: Hexa-D-Arginine (trifluoroacetate salt) is unique due to its high specificity and potency as a furin inhibitor. Its resistance to enzymatic degradation makes it more stable and effective in biological systems compared to its L-arginine counterpart .

Properties

Molecular Formula

C38H76F3N25O8

Molecular Weight

1068.2 g/mol

IUPAC Name

(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H75N25O6.C2HF3O2/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42;3-2(4,5)1(6)7/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m1./s1

InChI Key

PWFVPQZWAYQQHX-MZYAMQFBSA-N

Isomeric SMILES

C(C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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